molecular formula C9H7NO5 B1652313 Methyl 2-formyl-5-nitrobenzoate CAS No. 142314-69-0

Methyl 2-formyl-5-nitrobenzoate

Cat. No. B1652313
CAS RN: 142314-69-0
M. Wt: 209.16 g/mol
InChI Key: DPABNAAJVWBNAT-UHFFFAOYSA-N
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Description

“Methyl 2-formyl-5-nitrobenzoate” is a chemical compound with the molecular formula C9H7NO5 . It is a solid substance and is used in various chemical reactions and syntheses .


Molecular Structure Analysis

The InChI code for “Methyl 2-formyl-5-nitrobenzoate” is 1S/C9H7NO5/c1-15-9(12)8-4-7(10(13)14)3-2-6(8)5-11/h2-5H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-formyl-5-nitrobenzoate” is a solid substance . It has a molecular weight of 209.16 .

Scientific Research Applications

Synthetic Chemistry and Organic Synthesis

Methyl 2-formyl-5-nitrobenzoate serves as a valuable starting material in synthetic chemistry. Researchers utilize it to create diverse compounds due to its unique structure. Notably, it has been employed in the synthesis of biisoquinoline tetradentate ligands, spiro and fused heterocycles, and isoquinoline derivatives .

Antagonists of Neurotrophic Factor Receptors (TrkA)

In drug discovery and neurobiology, Methyl 2-formyl-5-nitrobenzoate plays a crucial role. It is used to prepare azolecarboxamide compounds or their salts, which act as antagonists for neurotrophic factor receptors, particularly TrkA .

Pharmacological Activities

This compound exhibits a range of pharmacological activities, making it an interesting target for further research. Some of its notable properties include:

Safety and Hazards

The safety information for “Methyl 2-formyl-5-nitrobenzoate” indicates that it should be handled with care . The MSDS (Material Safety Data Sheet) provides detailed information on the safety measures to be taken while handling this compound .

properties

IUPAC Name

methyl 2-formyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8-4-7(10(13)14)3-2-6(8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPABNAAJVWBNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599925
Record name Methyl 2-formyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formyl-5-nitrobenzoate

CAS RN

142314-69-0
Record name Methyl 2-formyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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